molecular formula C15H7ClFNO6S B2888413 3-((3-chloro-4-fluorophenyl)sulfonyl)-6-nitro-2H-chromen-2-one CAS No. 2034608-23-4

3-((3-chloro-4-fluorophenyl)sulfonyl)-6-nitro-2H-chromen-2-one

Cat. No. B2888413
CAS RN: 2034608-23-4
M. Wt: 383.73
InChI Key: ZRLFYPCPHWDFOF-UHFFFAOYSA-N
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Description

The compound “3-((3-chloro-4-fluorophenyl)sulfonyl)-6-nitro-2H-chromen-2-one” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .

Scientific Research Applications

Nonlinear Optical Materials

A study developed a novel synthetic strategy to prepare polyphosphazenes with second-order nonlinear optical chromophores, where sulfonyl groups act as acceptors. These polymers, containing sulfonyl-based chromophores, exhibit good solubility, thermal stability, and a wider transparency window due to the blue-shift in maximum absorption, making them valuable for optical applications (Li et al., 2004).

Synthetic Methods

Research on the stereocontrolled reduction of 3-sulfonyl chromen-4-ones has shown efficient transformation into 3-sulfonyl chroman-4-ols, providing compounds with three contiguous chiral centers. This work highlights the versatility of sulfonyl chromones in synthetic chemistry for producing complex, chiral molecules (Chang & Tsai, 2018).

Environmental Degradation Studies

A study evaluated the degradation of 6:2 fluorotelomer sulfonate, an alternative to perfluorooctane sulfonate (PFOS), under various advanced oxidation processes. It found that UV/H2O2 was the most effective method, suggesting the potential for environmental remediation of sulfonyl-containing compounds (Yang et al., 2014).

Antimicrobial Activity

The synthesis and evaluation of sulfonamides and carbamates of 3-fluoro-4-morpholinoaniline, an intermediate of the antibiotic drug linezolid, revealed that many compounds showed good to potent antimicrobial activity. This suggests the pharmaceutical applications of sulfonyl-based compounds in developing new antimicrobial agents (Janakiramudu et al., 2017).

Reaction Mechanisms and Kinetics

Research on the hydrolyses of various acid derivatives, including sulfonyl chlorides, provided insights into reaction mechanisms from SN1 to SN3, highlighting the role of sulfonyl compounds in understanding chemical reaction pathways and kinetics (Bentley Tw, 2015).

properties

IUPAC Name

3-(3-chloro-4-fluorophenyl)sulfonyl-6-nitrochromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H7ClFNO6S/c16-11-7-10(2-3-12(11)17)25(22,23)14-6-8-5-9(18(20)21)1-4-13(8)24-15(14)19/h1-7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRLFYPCPHWDFOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C=C(C(=O)O2)S(=O)(=O)C3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H7ClFNO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((3-chloro-4-fluorophenyl)sulfonyl)-6-nitro-2H-chromen-2-one

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